molecular formula C4H10O2Se2 B14252112 Bis(methoxymethyl)diselane CAS No. 366006-46-4

Bis(methoxymethyl)diselane

Cat. No.: B14252112
CAS No.: 366006-46-4
M. Wt: 248.06 g/mol
InChI Key: MMAQSNWOBJWPGL-UHFFFAOYSA-N
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Description

Bis(methoxymethyl)diselane is an organoselenium compound characterized by the presence of two selenium atoms bonded to methoxymethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bis(methoxymethyl)diselane typically involves the reaction of elemental selenium with methoxymethylating agents under controlled conditions. One common method involves the reaction of selenium with methoxymethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out in an inert atmosphere to prevent oxidation and is typically performed at low temperatures to ensure the stability of the product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to maximize yield and purity. Industrial production would also require stringent safety measures due to the reactivity of selenium compounds.

Chemical Reactions Analysis

Types of Reactions

Bis(methoxymethyl)diselane undergoes various types of chemical reactions, including:

    Oxidation: The selenium atoms in this compound can be oxidized to form selenoxides or selenones.

    Reduction: Reduction reactions can convert this compound to selenides or elemental selenium.

    Substitution: The methoxymethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids. These reactions are typically carried out in aqueous or organic solvents at room temperature.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used, often in anhydrous solvents under inert conditions.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.

Major Products

    Oxidation: Selenoxides and selenones.

    Reduction: Selenides and elemental selenium.

    Substitution: Various organoselenium compounds depending on the nucleophile used.

Scientific Research Applications

Bis(methoxymethyl)diselane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the introduction of selenium into organic molecules. It can also serve as a precursor for the synthesis of other organoselenium compounds.

    Biology: Organoselenium compounds, including this compound, are studied for their potential antioxidant properties and their role in biological systems.

    Medicine: Research is ongoing into the potential therapeutic applications of organoselenium compounds, including their use as anticancer agents and in the treatment of other diseases.

    Industry: this compound can be used in the production of materials with unique electronic and optical properties, such as semiconductors and photoconductors.

Mechanism of Action

The mechanism of action

Properties

CAS No.

366006-46-4

Molecular Formula

C4H10O2Se2

Molecular Weight

248.06 g/mol

IUPAC Name

methoxy-(methoxymethyldiselanyl)methane

InChI

InChI=1S/C4H10O2Se2/c1-5-3-7-8-4-6-2/h3-4H2,1-2H3

InChI Key

MMAQSNWOBJWPGL-UHFFFAOYSA-N

Canonical SMILES

COC[Se][Se]COC

Origin of Product

United States

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